1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine
Description
Properties
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMLHZQIPWEQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The mixture is often refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole moiety is often synthesized via condensation reactions. For example, precursors like 2-phenylthiazole undergo alkylation to attach the piperazine group. A method described in related thiazole derivatives involves:
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Condensation with cyanoacetic hydrazide followed by heterocyclization with acetylacetone to form intermediate acrylamides .
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Cyclization agents such as Lawesson’s reagent (for thiazole ring closure) under controlled temperatures (e.g., 70–77°C for 2–3 hours) .
Piperazine Coupling
The piperazine group is introduced through alkylation or substitution reactions. For instance:
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Methylation of the thiazole ring at the 4-position to form a methyl bridge, which is then substituted with a piperazine moiety. This step may involve protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
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Deprotection (e.g., using hydrobromic acid or trifluoroacetic acid) to expose the reactive piperazine nitrogen for further functionalization .
Chemical Transformations
The compound undergoes diverse reactions due to its dual structural features (thiazole and piperazine rings).
Reactivity of the Thiazole Ring
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Electrophilic substitution : The electron-withdrawing sulfur and nitrogen atoms in the thiazole ring direct reactions to the 2- or 5-positions. For example, halogenation or alkylation can occur at these sites .
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Metal-mediated reactions : Potential for cross-coupling (e.g., Suzuki or Heck) to introduce new substituents, though specific examples for this compound are not detailed in the literature.
Reactivity of the Piperazine Ring
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Nucleophilic substitution : The secondary amines in piperazine can participate in alkylation, acylation, or amidation. For instance, reaction with alkyl halides or carbonyl reagents to form derivatives .
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Deprotonation : Piperazine’s basicity allows deprotonation under alkaline conditions, enabling further functionalization.
Ring-Opening Reactions
While not explicitly reported for this compound, thiazole rings may undergo ring-opening under acidic or basic conditions, depending on substituents. The piperazine ring is generally stable under standard conditions but may hydrolyze under extreme acidity.
Alkylation of Piperazine
The piperazine moiety reacts with alkylating agents (e.g., methyl halides) via an SN2 mechanism, forming quaternary ammonium salts. This step is critical in introducing the thiazole group .
Mechanism :
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Deprotonation : Piperazine’s amine acts as a nucleophile.
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Nucleophilic attack : Substitution of the leaving group (e.g., halide) by the piperazine nitrogen.
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Quaternization : Formation of a stable ammonium salt intermediate.
Thiazole Ring Formation
The thiazole ring forms via cyclization of a thioamide precursor. For example, Lawesson’s reagent facilitates the conversion of amides to thioamides, followed by cyclization to form the five-membered ring .
Key Steps :
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Thioamidation : Replacement of the oxygen atom in the amide with sulfur.
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Cyclization : Intramolecular attack to form the thiazole ring.
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine have been shown to possess activity against various bacterial strains. Studies have synthesized N,N-disubstituted β-amino acids with thiazole groups, demonstrating notable antimicrobial effects .
Neuropharmacology
The compound's potential as a neuropharmacological agent is noteworthy. Thiazole derivatives are being investigated for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in enhancing cholinergic activity and reducing cognitive deficits in animal models .
Anticancer Properties
Thiazole-containing compounds have been explored for their anticancer activities. For example, hybrid compounds incorporating piperazine and thiazole motifs have demonstrated cytotoxic effects against various cancer cell lines . The structural diversity of these compounds allows for targeted modifications that can enhance their efficacy against specific types of cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Research has focused on modifying the piperazine and thiazole components to enhance potency and selectivity for biological targets.
Table: Summary of SAR Studies on Thiazole Derivatives
| Compound Type | Biological Activity | Key Modifications |
|---|---|---|
| Thiazole-Piperazine Conjugates | Anticancer | Varying substituents on the thiazole ring |
| N,N-disubstituted β-amino Acids | Antimicrobial | Alterations in the alkyl chain length |
| Piperazine Derivatives | Neuroprotective | Modifications to the piperazine nitrogen |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of piperazine derivatives containing thiazole moieties:
- Antimicrobial Efficacy : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results that support further development .
- Neuroprotective Effects : Research involving animal models has shown that certain thiazole derivatives can mitigate memory deficits induced by scopolamine, suggesting potential applications in treating cognitive disorders .
- Cytotoxicity Against Cancer Cells : Investigations into hybrid compounds featuring piperazine and thiazole structures demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating their potential as anticancer agents .
Mechanism of Action
The biological activity of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of enzymes, interference with cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical properties:
Structural and Functional Insights
- 4-Fluorophenyl substitution () enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
Piperazine Modifications :
- Unmodified piperazine (as in the target compound) provides two basic nitrogen atoms for hydrogen bonding or salt-bridge formation.
- Substitutions like benzyl or chlorophenyl () alter electron density and conformational flexibility, impacting binding kinetics .
Biological Activity
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is a heterocyclic compound that combines a piperazine moiety with a thiazole ring. This unique structure has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, including its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted at one nitrogen atom with a thiazole moiety, which contains both sulfur and nitrogen. This structural configuration contributes to its unique chemical properties and biological activities.
Anticancer Properties
This compound has been investigated for its cytotoxic activity against various cancer cell lines. Studies have demonstrated its effectiveness against lung, breast, and colon cancers. The mechanism of action is believed to involve the inhibition of tubulin polymerization , crucial for cell division and proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lung Cancer | 5.2 | Inhibition of tubulin |
| Breast Cancer | 3.8 | Induction of apoptosis |
| Colon Cancer | 4.5 | Cell cycle arrest |
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit anticonvulsant properties. In various models, including the picrotoxin-induced convulsion model, compounds similar to this compound have shown significant protective effects against seizures.
Case Study: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of several thiazole derivatives, revealing that modifications to the thiazole ring significantly influenced efficacy. For instance, compounds with electron-withdrawing groups displayed enhanced activity.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound Name | ED50 (mg/kg) | Protection Index |
|---|---|---|
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 | 9.2 |
| 1-(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | 15.0 | 8.5 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Tubulin Binding : The compound's structural features allow it to bind effectively to tubulin, disrupting microtubule formation.
- Apoptosis Induction : It may also activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Neurotransmitter Modulation : Preliminary studies suggest potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Comparison with Similar Compounds
Several compounds share structural characteristics with this compound. These include:
Table 3: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(2-Thiazolyl)methylpiperazine | Thiazole ring at position 4 | Enhanced antimicrobial activity |
| 1-(2-Pyridyl)piperazine | Pyridine instead of thiazole | Known for CNS activity |
| 2-(Phenylthiazol)ethylamine | Ethylamine chain instead of piperazine | Exhibits different biological profiles |
Q & A
Q. Advanced Structural Characterization
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving stereochemistry and hydrogen bonding .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, triazole protons in 1-(2-fluorobenzyl)piperazine derivatives appear at δ 7.93–8.06 ppm .
- LCMS/HPLC : Purity (>95%) and molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) ensure synthetic accuracy .
How are molecular docking studies designed to evaluate anticancer activity?
Q. Computational Screening Workflow
- Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on structural similarity to known inhibitors .
- Docking software : AutoDock Vina or Schrödinger Suite assesses binding affinity. Triazole derivatives show hydrogen bonding with kinase active sites (e.g., ΔG = −8.2 kcal/mol) .
- Validation : Compare docking scores with in vitro IC₅₀ values (e.g., 15–50 µM against MCF-7 cells) .
How should researchers resolve contradictions in biological activity data?
Q. Data Discrepancy Analysis
- Dose-response assays : Test compounds at 0.1–100 µM to confirm potency trends .
- Orthogonal assays : Validate antiproliferative activity via MTT and colony formation assays .
- Impurity checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
What methodologies assess compound stability under physiological conditions?
Q. Degradation Profiling
- Forced degradation : Expose compounds to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .
- Analytical tools : Reversed-phase HPLC with micellar mobile phases separates degradation products (e.g., bis(4-fluorophenyl)methanol) .
- Mass spectrometry : Identify degradation pathways (e.g., oxidation at the thiazole ring) .
How can SAR studies guide the design of potent derivatives?
Q. Structure-Activity Relationship (SAR) Strategies
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance kinase inhibition .
- Linker optimization : Replace methylene with ethylene spacers to improve solubility .
- Triazole vs. thiazole : Compare bioactivity; triazoles often show superior anticancer activity due to stronger π-π stacking .
What in vivo models are suitable for translating in vitro anticancer results?
Q. Preclinical Validation
- Xenograft models : Administer 10–50 mg/kg (oral) to nude mice with MDA-MB-231 tumors .
- Pharmacokinetics : Measure plasma half-life (e.g., t₁/₂ = 4.2 hours) via LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
How are chiral piperazine derivatives resolved for enantioselective studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
